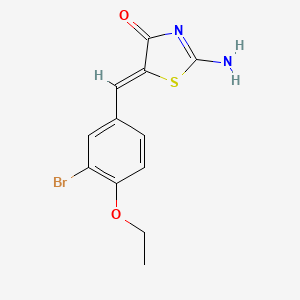
3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide is a chemical compound with potential therapeutic applications. It belongs to the class of benzothiophene derivatives and has been the subject of extensive scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, this compound reduces inflammation and pain. Additionally, it has been found to exhibit anti-angiogenic and anti-tumor activities through the inhibition of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects
3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide has been found to exhibit potent anti-inflammatory and analgesic activities in preclinical studies. It has also been shown to reduce joint destruction and cartilage damage in animal models of rheumatoid arthritis and osteoarthritis. Additionally, it has shown promising results in the treatment of various types of cancer by inhibiting angiogenesis and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide in lab experiments is its potent anti-inflammatory and analgesic activities, which make it a useful tool for studying the mechanisms of inflammation and pain. Additionally, its anti-angiogenic and anti-tumor activities make it a promising candidate for the development of new cancer therapies.
One of the limitations of using 3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide in lab experiments is its potential toxicity and side effects. It is important to use appropriate dosages and to carefully monitor the animals or cells being treated with this compound.
Orientations Futures
There are several future directions for the research and development of 3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide. One direction is to further investigate its anti-inflammatory and analgesic activities and to identify the specific pathways and mechanisms involved. Another direction is to explore its potential as a treatment for various types of cancer and to develop new cancer therapies based on its anti-angiogenic and anti-tumor activities. Additionally, it may be useful to investigate the potential of this compound for the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-3-chloro-6-methylpyridine with 2-carboxybenzenethiol in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with a suitable amide-forming reagent such as N,N-dimethylformamide (DMF) or N,N-diisopropylethylamine (DIPEA) to yield the final product.
Applications De Recherche Scientifique
3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic activities in preclinical studies. Additionally, it has shown promising results in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer.
Propriétés
IUPAC Name |
3-chloro-6-methyl-N-pyridin-2-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-5-6-10-11(8-9)20-14(13(10)16)15(19)18-12-4-2-3-7-17-12/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZIPTYMWNWHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-cyclohexylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6077463.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B6077471.png)
![4-[(1-{3-[3-(4-chlorophenyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6077472.png)
![7-(4-methyl-1,2,5-oxadiazol-3-yl)-1,9a-dihydro-2H,6H-[1,3,5]triazino[2,1-b][1,3,4]thiadiazine-2,4(3H)-diimine](/img/structure/B6077483.png)
![1-acetyl-5-[(2-hydroxy-8-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6077485.png)
![ethyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6077495.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B6077497.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6077505.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(8-methoxy-2H-chromen-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6077509.png)
![ethyl 4-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6077511.png)

![6-oxo-1-(3-phenylpropyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6077537.png)
![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)
